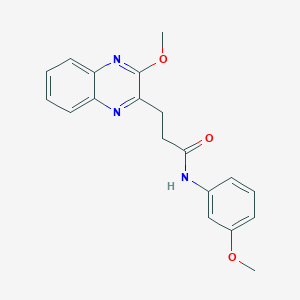![molecular formula C24H16N2O4 B5377514 2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5377514.png)
2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Descripción general
Descripción
2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone (DBPIT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBPIT has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Crystal Structure and Supramolecular Networks
- The compound, also referred to as N,N′-dibenzylpyromellitic diimide, has a crystallographic structure centered around a pyromellitic diimide moiety. This structure facilitates the formation of a two-dimensional supramolecular network through intermolecular hydrogen bonds and C—H⋯π interactions (Im et al., 2016).
Synthesis and Solid-State Structure
- The compound has been used in the synthesis of bi-pyrazolyl-based ligands, which are promising for constructing high-porosity materials potentially capable of hosting nano-sized guests. This application underscores its role in the development of materials with unique structural and functional properties (Maspero et al., 2013).
Metal-Organic Complexes and Photoluminescence
- The compound demonstrates versatility in forming metal-organic complexes with varying structural dimensions, such as tetragonal prismatic cages and network metal-organic complexes. These complexes exhibit interesting photoluminescence properties, which are valuable in materials science and optoelectronics (Yu et al., 2017).
Synthesis of Pyrroles and Porphyrins
- The compound plays a crucial role in the synthesis of pyrroles fused with aromatic rings. These pyrroles can be further converted into porphyrins with various aromatic rings, offering a pathway to highly conjugated porphyrins with controllable electronic and optical properties (Ono et al., 1996).
Polymer Applications
- A derivative of the compound, 2,6-bis(2-decyltetradecyl)−4,8-di(thiophen-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone, has been used in the synthesis of conjugated polymers for ambipolar field-effect transistors. These polymers demonstrate good solubility, thermal stability, and are promising for solution-processed organic electronics (Shao et al., 2014).
Organotin Carboxylates and Antitumor Activities
- Organotin carboxylates based on amide carboxylic acids incorporating the compound have shown potential in antitumor activities. These carboxylates exhibit unique "S" shaped monomer structures, adding to the diversity of compounds with potential biomedical applications (Xiao et al., 2017).
Thermally Stable Polymeric Nanocomposites
- The compound has been used to create thermally stable poly(amide–ester–imide) nanocomposites. These materials exhibit enhanced thermal properties and are significant for applications requiring high thermal stability and optical activity (Mallakpour & Aalizadeh, 2016).
Propiedades
IUPAC Name |
2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-21-17-11-19-20(24(30)26(23(19)29)14-16-9-5-2-6-10-16)12-18(17)22(28)25(21)13-15-7-3-1-4-8-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZGXQYAIZNBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}thio)-N-2-naphthylacetamide](/img/structure/B5377432.png)
![3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)

![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)
![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5377471.png)
![N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)

![N-{1-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B5377493.png)
![N-cyclopropyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B5377497.png)
![methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5377498.png)
![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5377507.png)
![N-dibenzo[b,d]furan-3-yl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5377522.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5377530.png)
![5-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrazinol](/img/structure/B5377537.png)